Rosmarinic acid falls under the category of hydroxycinnamic acid esters. It is classified as a phenolic compound due to its aromatic structure and presence of hydroxyl groups. Its chemical structure consists of a caffeic acid moiety linked to a 3,4-dihydroxyphenyllactic acid moiety through an ester bond .
Rosmarinic acid has the following molecular formula: . Its structure can be described as follows:
Rosmarinic acid participates in various chemical reactions primarily due to its functional groups:
The biological activities of rosmarinic acid are attributed to its ability to scavenge free radicals, chelate metal ions, and modulate various signaling pathways:
Rosmarinic acid possesses several notable physical and chemical properties:
Rosmarinic acid has a wide range of applications across various fields:
Rosmarinic acid (RA) biosynthesis converges two primary metabolic streams: the phenylpropanoid pathway (derived from L-phenylalanine) and the tyrosine-derived pathway (originating from L-tyrosine). The process initiates with the deamination of L-phenylalanine to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation via cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid. This intermediate is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). Concurrently, L-tyrosine undergoes transamination by tyrosine aminotransferase (TAT) to form 4-hydroxyphenylpyruvic acid (4-HPP), which is reduced to 4-hydroxyphenyllactic acid (4-HPL) by hydroxyphenylpyruvate reductase (HPPR). The final conjugation of p-coumaroyl-CoA and 4-HPL is catalyzed by rosmarinic acid synthase (RAS), producing an ester intermediate that undergoes dual hydroxylations at positions 3 and 3' by cytochrome P450 hydroxycinnamoyl-hydroxyphenyllactate 3-/3'-hydroxylase (CYP98A subfamily) to yield RA [1] [10].
Key regulatory nodes include:
Table 1: Core Enzymes in Rosmarinic Acid Biosynthesis
| Enzyme | Gene Symbol | Function | Cofactors/Requirements |
|---|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to trans-cinnamic acid | None |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamate to p-coumaric acid | O₂, NADPH, CPR |
| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid to CoA-thioester | ATP, Mg²⁺ |
| Tyrosine aminotransferase | TAT | Transaminates L-tyrosine to 4-HPP | Pyridoxal-5′-phosphate, α-ketoglutarate |
| Hydroxyphenylpyruvate reductase | HPPR | Reduces 4-HPP to 4-HPL | NAD(P)H |
| Rosmarinic acid synthase | RAS | Condenses p-coumaroyl-CoA and 4-HPL | None |
| CYP98A hydroxylase | CYP98A | Hydroxylates ester intermediate to RA | O₂, NADPH, CPR |
Metabolic modeling using Gepasi software revealed that augmenting 4-HPL and caffeoyl-4'-hydroxyphenyllactic acid (3'C4HPLA) concentrations elevates RA yield by 13%. Kinetic parameters (e.g., Kₘ of TAT for tyrosine = 0.40 mM) further inform enzyme engineering targets [5] [10].
Rosmarinic acid biosynthesis evolved through the recruitment of enzymes from primary metabolism, with conserved pathways identified in phylogenetically diverse taxa. The earliest RA producers include hornworts (e.g., Anthoceros agrestis) and ferns (e.g., Blechnum species), suggesting an ancient origin of RA biosynthetic capability ~470 million years ago. In vascular plants, RA is prevalent in the Lamiaceae (e.g., rosemary, sage), Boraginaceae (e.g., borage), and select Asteraceae species. Notably, the Marantaceae (arrowroot family) and Cannaceae exhibit independent evolution of RA accumulation, likely due to convergent selective pressures for chemical defense against herbivores and pathogens [3].
Enzyme orthologs display functional conservation:
Table 2: Evolutionary Distribution of Rosmarinic Acid in Plant Lineages
| Plant Group | Example Species | RA Content (Dry Weight) | Adaptive Significance |
|---|---|---|---|
| Hornworts (Bryophytes) | Anthoceros agrestis | 0.2–0.5% | UV protection, desiccation tolerance |
| Ferns | Blechnum orientale | 1.2% | Pathogen defense |
| Lamiaceae | Salvia officinalis | Up to 6.4 g/L in cell culture | Allelopathy, pollinator attraction |
| Boraginaceae | Symphytum officinale | 0.8–1.5% | Wound healing, anti-herbivory |
| Marantaceae | Maranta leuconeura | 0.3% | Recently evolved defense |
Gene duplication events enabled subfunctionalization; for example, Arabidopsis encodes seven TAT isoforms, but only AtTAT2 and AtTAT7 contribute to RA-related phenolics. In contrast, Lamiaceae species harbor fewer TAT copies with optimized kinetics for RA synthesis (Kₘ < 0.5 mM) [3] [10].
Conventional RA extraction from plants faces limitations: low yields (typically <10% dry weight) and seasonal variability. Metabolic engineering in microbial and plant hosts offers scalable alternatives:
Microbial Factories:
Plant Bioreactors:
Table 3: Metabolic Engineering Strategies for Rosmarinic Acid
| Host System | Engineering Approach | Titer/Increase | Key Innovations |
|---|---|---|---|
| Saccharomyces cerevisiae | Full plant pathway + gene amplification | 5.93 mg/L | CPR co-expression for P450 support |
| Escherichia coli (co-culture) | Segregated precursor synthesis + EchpaBC hydroxylation | 172 mg/L | Avoids P450 limitations |
| Prunella vulgaris hairy roots | PvTAT sense overexpression | 1.8-fold vs. wild-type | Confirmed rate-limiting role of TAT |
| Solanum lycopersicum | CRISPR knockout of LCY-E, Blc | 5.1-fold lycopene/RA precursors | Redirected carotenoid flux |
Challenges and Innovations:
Future advances rely on dynamic pathway control (e.g., optogenetic switches) and artificial metabolons co-localizing enzymes to minimize intermediate diffusion [1] [9].
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